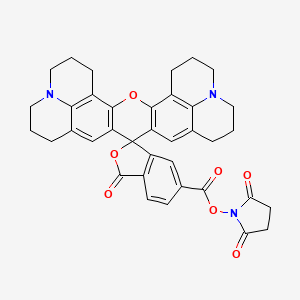
7,16-dihydro-7,16-dimethylbenzoabenzo5,6quino3,2-Iacridine-9,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is a complex organic compound with the molecular formula C30H20N2O2. This compound is known for its unique structure, which includes multiple fused aromatic rings and nitrogen atoms, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones .
Applications De Recherche Scientifique
7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to DNA or proteins, thereby influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
- 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
Uniqueness
The uniqueness of 7,16-dihydro-7,16-dimethylbenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione lies in its complex structure and the specific properties it imparts.
Propriétés
Numéro CAS |
222402-86-0 |
|---|---|
Formule moléculaire |
C30H20N2O2 |
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
15,30-dimethyl-15,30-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1(18),2,5(14),6,8,10,12,16,20(29),21,23,25,27-tridecaene-4,19-dione |
InChI |
InChI=1S/C30H20N2O2/c1-31-23-13-11-17-7-3-5-9-19(17)27(23)29(33)21-16-26-22(15-25(21)31)30(34)28-20-10-6-4-8-18(20)12-14-24(28)32(26)2/h3-16H,1-2H3 |
Clé InChI |
LECGTIVIVSXBPX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC5=C(C=C41)C(=O)C6=C(N5C)C=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbaldehyde](/img/structure/B12282362.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)



![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)



![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
